molecular formula C10H9F3N2O4 B2464971 2-[Methyl-2-nitro-4-(trifluoromethyl)anilino]acetic acid CAS No. 145323-39-3

2-[Methyl-2-nitro-4-(trifluoromethyl)anilino]acetic acid

Cat. No.: B2464971
CAS No.: 145323-39-3
M. Wt: 278.187
InChI Key: KNIKUGYZTHXKJS-UHFFFAOYSA-N
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Description

2-[Methyl-2-nitro-4-(trifluoromethyl)anilino]acetic acid is a complex organic compound with significant applications in various scientific fields Its molecular structure includes a nitro group, a trifluoromethyl group, and an anilino group attached to an acetic acid moiety

Safety and Hazards

The safety information for this compound includes several precautionary statements: P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, P501 . These codes correspond to recommended safety measures to take when handling the compound, such as wearing protective gloves and eye protection, and washing hands thoroughly after handling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Methyl-2-nitro-4-(trifluoromethyl)anilino]acetic acid typically involves multiple steps. One common method starts with the nitration of 2-methyl-4-(trifluoromethyl)aniline to introduce the nitro group. This is followed by the reaction with chloroacetic acid under basic conditions to form the final product. The reaction conditions often require controlled temperatures and the use of solvents like acetic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

2-[Methyl-2-nitro-4-(trifluoromethyl)anilino]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pressures .

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups .

Mechanism of Action

The mechanism of action of 2-[Methyl-2-nitro-4-(trifluoromethyl)anilino]acetic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes and interaction with intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[Methyl-2-nitro-4-(trifluoromethyl)anilino]acetic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both nitro and trifluoromethyl groups enhances its potential for diverse applications in research and industry .

Properties

IUPAC Name

2-[N-methyl-2-nitro-4-(trifluoromethyl)anilino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3N2O4/c1-14(5-9(16)17)7-3-2-6(10(11,12)13)4-8(7)15(18)19/h2-4H,5H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNIKUGYZTHXKJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)O)C1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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